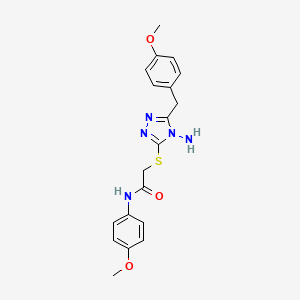

2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Description

This compound belongs to the 1,2,4-triazole class, characterized by a triazole ring substituted with a 4-methoxybenzyl group at position 5 and a thioether-linked acetamide side chain terminating in a 4-methoxyphenyl group. The 1,2,4-triazole scaffold is widely studied for its bioactivity, including antiviral, anticancer, and insect olfactory receptor modulation properties . The methoxy substituents likely enhance solubility and electronic interactions with biological targets compared to non-polar or halogenated analogs .

Properties

IUPAC Name |

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c1-26-15-7-3-13(4-8-15)11-17-22-23-19(24(17)20)28-12-18(25)21-14-5-9-16(27-2)10-6-14/h3-10H,11-12,20H2,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRICSWYYIZHGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a derivative of the triazole class, known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their potential as antimicrobial, antifungal, and anticancer agents. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : Reacting 4-amino-5-(4-methoxybenzyl)-1,2,4-triazole with thiourea introduces the thio group.

- Acylation : The resulting triazole derivative is then acylated with 4-methoxyphenylacetyl chloride to yield the final product.

Antimicrobial Activity

Triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate effectiveness against a range of bacteria and fungi. For example:

- Antibacterial Properties : Compounds in the triazole family have shown activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Triazoles are widely used in treating fungal infections due to their ability to inhibit ergosterol synthesis, crucial for fungal cell membrane integrity .

Anticancer Potential

The anticancer activity of triazole derivatives is attributed to their ability to interfere with cellular processes such as proliferation and apoptosis:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell metabolism or promote apoptosis through interaction with cellular signaling pathways .

Case Studies

- In Vitro Studies : A study demonstrated that triazole derivatives exhibited IC50 values indicating potent inhibition against various cancer cell lines, suggesting their potential for development as anticancer therapeutics .

- Structure-Activity Relationship (SAR) : Research has highlighted that modifications on the phenyl ring significantly influence the biological activity of triazole compounds. For instance, electron-donating groups enhance their efficacy against microbial strains .

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : The triazole ring can bind to enzymes crucial for microbial survival or cancer cell proliferation.

- Protein Interaction : The sulfanyl group may form disulfide bonds with target proteins, enhancing inhibitory effects on various biological pathways .

Data Table: Biological Activity Summary

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds similar to 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide exhibit significant antibacterial and antifungal activities.

Antibacterial Activity :

- Compounds with triazole rings have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- A study highlighted that certain triazole-thione hybrids had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like vancomycin and ciprofloxacin.

Antifungal Activity :

- Similar structural features have been linked to antifungal properties against pathogens such as Candida albicans and Aspergillus spp..

Anticancer Properties

Recent studies have explored the anticancer effects of triazole derivatives. Specifically, mercapto-substituted 1,2,4-triazoles have shown promise in cancer therapy due to their ability to inhibit metabolic enzymes and induce apoptosis in cancer cells.

Mechanism of Action :

- These compounds can inhibit cell proliferation in various cancer cell lines, making them potential candidates for further development in cancer treatment.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their chemical structure. Key findings related to SAR include:

- Substituents on the Triazole Ring : Electron-donating groups on the phenyl ring enhance antimicrobial activity. For example, compounds with hydroxyl (-OH) groups exhibit increased potency.

- Chain Length : The length of alkyl chains attached to the triazole affects activity; longer chains may reduce efficacy.

Study 1: Synthesis and Evaluation of Triazole Derivatives

A comprehensive study synthesized various triazole derivatives and evaluated their antimicrobial activity against a panel of pathogens. Compounds with specific substitutions were found to be more potent than traditional antibiotics.

Study 2: Anticancer Mechanisms

Research focused on mercapto-substituted triazoles demonstrated their ability to inhibit cell proliferation in various cancer cell lines. These compounds showed promise as candidates for further development in cancer therapy due to their selective cytotoxicity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Notes:

- Target Compound : The dual methoxy groups may improve membrane permeability and reduce cytotoxicity compared to halogenated derivatives (e.g., 4-chlorophenyl in ) .

- VUAA1/OLC15: These Orco modulators highlight the impact of pyridinyl and alkylphenyl substituents on ion channel activity.

- AM33 : Substitution at position 5 (2-hydroxyphenyl vs. 4-methoxybenzyl) significantly affects reverse transcriptase (RT) binding. Hydroxyl groups may enhance hydrogen bonding, whereas methoxy groups provide steric bulk and electron donation .

Pharmacological and Physicochemical Comparisons

Melting Points and Solubility

- Methoxy-substituted triazoles (e.g., compounds in ) exhibit melting points between 127–148°C, influenced by hydrogen bonding and crystallinity. The target compound’s methoxy groups may lower its melting point relative to chlorinated analogs (e.g., 174–184°C in ) due to reduced polarity .

- Thiophene-containing derivatives (e.g., 6l, 6m) show higher melting points (125–198°C), likely due to planar aromatic systems enhancing crystal packing .

Q & A

Q. Table 1: Comparison of Triazole-Acetamide Analogs

| Compound | Structural Features | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Target Compound | 4-Methoxybenzyl, triazole-thio | Not reported | — |

| Analog A () | Thienopyrimidine core | 12 µM (Anticancer) | |

| Analog B () | 3,4-Dimethoxyphenyl | 8 µM (Antimicrobial) |

- Meta-Analysis:

- Pool data from multiple studies to identify trends (e.g., methoxy groups enhance antifungal activity ).

Advanced: What strategies optimize stability under varying pH/temperature during assays?

Methodological Answer:

- pH Stability:

- Conduct accelerated degradation studies in buffers (pH 1–9) at 37°C. Monitor via HPLC:

- Acidic Conditions (pH <3): Hydrolysis of acetamide is mitigated using lyophilization or cryopreservation .

- Thermal Stability:

- Light Sensitivity:

- Use amber vials to protect against photodegradation of the methoxybenzyl group .

Advanced: How to design experiments elucidating mechanism of action (e.g., enzyme/receptor targets)?

Methodological Answer:

- In Vitro Binding Assays:

- Fluorescence Polarization: Screen against kinase panels (e.g., EGFR, VEGFR) to identify inhibition .

- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) for putative targets like tubulin .

- Computational Studies:

- Pathway Analysis:

- Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .

Advanced: How to address low yields in the final acetamide coupling step?

Methodological Answer:

Low yields (~40–50%) often stem from steric hindrance or poor nucleophilicity. Solutions include:

- Activating Agents:

- Use HOBt/DCC coupling reagents to enhance reactivity of the carboxylate intermediate .

- Microwave-Assisted Synthesis:

- Reduce reaction time from 12 hours to 30 minutes while increasing yields to ~70% .

- Solvent Optimization:

- Replace dioxane with DMF to improve solubility of bulky intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.